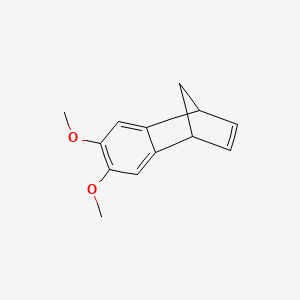
6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of 1,4-methanonaphthalene, characterized by the presence of two methoxy groups at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a starting material, which undergoes cyclization in the presence of an acidic catalyst such as polyphosphoric acid or phosphorus oxychloride . The reaction is carried out under controlled temperature and solvent conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Reduced analogs
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares similar structural features but differs in the degree of hydrogenation and ring structure.
6,7-Dimethoxy-4-methylcoumarin: Another methoxy-substituted compound with different core structure and properties.
1,4-Dihydro-1,4-methanonaphthalene: The parent compound without methoxy substitutions.
Uniqueness
6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene is unique due to its specific substitution pattern and the presence of the methanonaphthalene core. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
54576-19-1 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4,5-dimethoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C13H14O2/c1-14-12-6-10-8-3-4-9(5-8)11(10)7-13(12)15-2/h3-4,6-9H,5H2,1-2H3 |
InChI Key |
XFMOBKFFLFKISO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CC(C2=C1)C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















